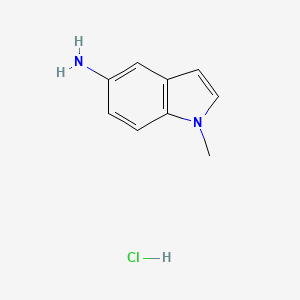

1-Methyl-1H-indol-5-ylamine hydrochloride

Description

1-Methyl-1H-indol-5-ylamine hydrochloride is a substituted indole derivative featuring a methyl group at the 1-position and an amine group at the 5-position of the indole ring, in its hydrochloride salt form. Its molecular formula is C9H11ClN2 (base: C9H10N2), with a molecular weight of 182.65 g/mol . The IUPAC name is 1-methylindol-5-amine hydrochloride, and it is registered under CAS number 102308-97-4 .

Properties

IUPAC Name |

1-methylindol-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c1-11-5-4-7-6-8(10)2-3-9(7)11;/h2-6H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKRYWLJGMWHLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097068-69-2 | |

| Record name | 1H-Indol-5-amine, 1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2097068-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-indol-5-ylamine hydrochloride typically involves the reaction of 1-methylindole with an appropriate amine under acidic conditions to form the desired product. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of 1-Methyl-1H-indol-5-ylamine hydrochloride may involve large-scale Fischer indole synthesis or other proprietary methods developed by chemical manufacturers. These methods are optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indol-5-ylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can modify the indole ring or the amine group.

Substitution: Electrophilic substitution reactions are common, where substituents are introduced into the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

1-Methyl-1H-indol-5-ylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indol-5-ylamine hydrochloride involves its interaction with various molecular targets and pathways. As an indole derivative, it can interact with enzymes, receptors, and other biomolecules, influencing biological processes. The specific pathways and targets depend on the context of its use, such as its role in inhibiting microbial growth or modulating cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and physicochemical differences between 1-Methyl-1H-indol-5-ylamine hydrochloride and analogous indole derivatives:

Structural and Functional Insights

- Halogen substituents (e.g., bromo or chloro in compounds ) enhance polarity, impacting solubility and reactivity in synthetic pathways. Methoxy groups (e.g., in ) introduce electron-donating effects, which may influence binding affinity in biological systems.

Amine Position :

Salt Forms :

Physicochemical Properties

Melting Points :

Solubility :

- Hydrochloride salts (e.g., ) generally display higher water solubility than free bases, making them preferable for drug delivery.

Biological Activity

1-Methyl-1H-indol-5-ylamine hydrochloride is a compound that has gained attention in recent years due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

1-Methyl-1H-indol-5-ylamine hydrochloride is derived from the indole structure, which is known for its presence in many biologically active compounds. The synthesis of this compound typically involves the reaction of 1-methylindole with an amine source under acidic conditions to yield the hydrochloride salt form, which enhances solubility and stability.

Biological Activity Overview

The biological activity of 1-Methyl-1H-indol-5-ylamine hydrochloride can be categorized into several key areas:

- Anticancer Activity : Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells. For instance, a derivative compound showed IC50 values of 0.34 μM against MCF-7 cells, indicating potent activity .

- Neuroprotective Effects : Research indicates that indole derivatives can protect neuronal cells from oxidative stress and apoptosis. The mechanism often involves modulation of signaling pathways related to cell survival and death.

- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial activity, showing effectiveness against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.

The mechanisms through which 1-Methyl-1H-indol-5-ylamine hydrochloride exerts its biological effects include:

- Inhibition of Tubulin Polymerization : Some derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division. This action is similar to that of colchicine, a well-known anticancer agent .

- Modulation of Signaling Pathways : The compound influences pathways such as NF-kB and MAPK signaling, which are crucial in regulating inflammation and cell proliferation. By targeting these pathways, it can exert anti-inflammatory effects as well as promote apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of 1-Methyl-1H-indol-5-ylamine hydrochloride:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.